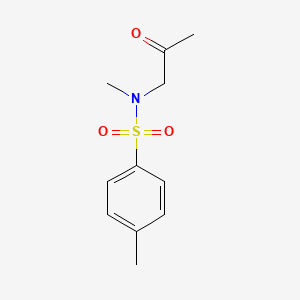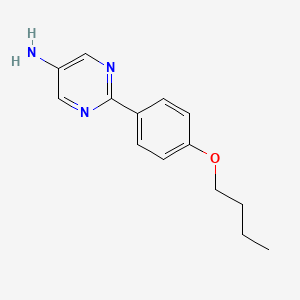![molecular formula C19H20FNO B5403465 N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide](/img/structure/B5403465.png)
N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide, also known as DMFA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of acrylamide and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide involves its ability to bind to the active site of enzymes and inhibit their activity. N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide has been found to bind to the copper ion in the active site of tyrosinase, which is essential for the catalytic activity of the enzyme. This leads to the inhibition of melanin synthesis, which makes N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide a potential candidate for the development of skin whitening agents.
Biochemical and Physiological Effects:
N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent antioxidant activity, which makes it a potential candidate for the development of drugs for the treatment of oxidative stress-related diseases. N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide has also been found to exhibit potent anti-inflammatory activity, which makes it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
実験室実験の利点と制限
N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent inhibitory activity against various enzymes, which makes it a potential candidate for the development of drugs for the treatment of various diseases. However, N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide also has some limitations. It is a relatively new compound, and its safety and toxicity profile are not well established. Further studies are needed to determine its safety and toxicity before it can be used in clinical trials.
将来の方向性
There are several future directions for research on N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide. One potential direction is the development of N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide-based drugs for the treatment of various diseases such as Alzheimer's disease, cancer, and glaucoma. Another potential direction is the development of N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide-based skin whitening agents. Further studies are also needed to determine the safety and toxicity profile of N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide and its potential side effects. Overall, N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide has shown great promise as a potential candidate for the development of drugs for the treatment of various diseases, and further research is needed to fully explore its potential.
合成法
The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide involves the reaction of 3-(2-fluorophenyl)acryloyl chloride with N-(3,4-dimethylphenethyl)amine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide. This method has been optimized to produce high yields of N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide with high purity.
科学的研究の応用
N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide has been widely studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes such as tyrosinase, cholinesterase, and carbonic anhydrase. This makes N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide a potential candidate for the development of drugs for the treatment of various diseases such as Alzheimer's disease, cancer, and glaucoma.
特性
IUPAC Name |
(E)-N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-13-8-9-17(12-14(13)2)15(3)21-19(22)11-10-16-6-4-5-7-18(16)20/h4-12,15H,1-3H3,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIMOFUXYBJMAL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C=CC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)/C=C/C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-isopropyl-2-oxoacetamide](/img/structure/B5403409.png)
![N~1~-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5403411.png)

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(2-methylpyridin-3-yl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5403433.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5403436.png)
![ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5403452.png)
![(3-endo)-8-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5403454.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}propanamide](/img/structure/B5403466.png)
![{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5403469.png)
![2-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5403476.png)
![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5403491.png)